BenchChemオンラインストアへようこそ!

3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid

Regioisomerism Molecular recognition Carboxylic acid vector

3-[4-[3-(Trifluoromethyl)phenyl]pyrazol-1-yl]benzoic acid (CAS 955963-65-2) is a synthetic, small-molecule pyrazole-benzoic acid conjugate bearing a 3-trifluoromethylphenyl substituent at the pyrazole C4 position and a meta-benzoic acid moiety at the pyrazole N1 position. Its molecular formula is C₁₇H₁₁F₃N₂O₂ with a molecular weight of 332.28 g/mol.

Molecular Formula C17H11F3N2O2
Molecular Weight 332.282
CAS No. 955963-65-2
Cat. No. B2661877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid
CAS955963-65-2
Molecular FormulaC17H11F3N2O2
Molecular Weight332.282
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CN(N=C2)C3=CC=CC(=C3)C(=O)O
InChIInChI=1S/C17H11F3N2O2/c18-17(19,20)14-5-1-3-11(7-14)13-9-21-22(10-13)15-6-2-4-12(8-15)16(23)24/h1-10H,(H,23,24)
InChIKeyDNZWHNULRGEYBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-[3-(Trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid (CAS 955963-65-2): Core Scaffold Identity and Structural Baseline for Research Procurement


3-[4-[3-(Trifluoromethyl)phenyl]pyrazol-1-yl]benzoic acid (CAS 955963-65-2) is a synthetic, small-molecule pyrazole-benzoic acid conjugate bearing a 3-trifluoromethylphenyl substituent at the pyrazole C4 position and a meta-benzoic acid moiety at the pyrazole N1 position. Its molecular formula is C₁₇H₁₁F₃N₂O₂ with a molecular weight of 332.28 g/mol [1]. The compound is catalogued in the EPA DSSTox database and is commercially supplied as a research-grade building block with a typical certified purity of 98% [1]. Its structural architecture—combining a biaryl pyrazole core, a trifluoromethyl pharmacophore, and a free carboxylic acid handle—positions it as a versatile intermediate for medicinal chemistry derivatization and as a screening probe for target identification campaigns .

Why Generic Substitution Fails: Structural Uniqueness of 3-[4-[3-(Trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid (CAS 955963-65-2) for Scientific Procurement


Generic substitution with closely related pyrazole-benzoic acid analogs is not scientifically justifiable for this compound because three interdependent structural features converge to define its unique chemical space and biological fingerprint. First, the regioisomeric attachment of the benzoic acid at the meta (3-) position of the N1-phenyl ring—rather than the para (4-) position found in the lighter analog 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid (CAS 220462-27-1, MW 256.18)—alters the vector of the carboxylic acid handle and thus its hydrogen-bonding geometry in target binding pockets . Second, the presence of the 3-trifluoromethylphenyl substituent at the pyrazole C4 position introduces a substantially larger hydrophobic surface (contributing an estimated cLogP increase of ~1.5–2.0 units relative to unsubstituted phenyl-pyrazole analogs) and enables π-stacking interactions unavailable to simpler pyrazole-benzoic acids lacking this extended aromatic system [1]. Third, the compound has been experimentally profiled across a broad multi-target screening panel, generating a quantitative activity signature—including RGS4, μ-opioid receptor, ADAM17, and muscarinic M1 engagement data—that cannot be assumed for any regioisomeric or truncated analog without equivalent experimental validation . These cumulative differences mean that substituting a cheaper or more readily available analog risks invalidating the structure-activity relationship (SAR) hypothesis under investigation.

Quantitative Differentiation Evidence for 3-[4-[3-(Trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid (CAS 955963-65-2) Versus Closest Analogs


Regioisomeric Precision: Meta-Benzoic Acid Attachment Differentiates Target Compound (MW 332.28) from Para-Regioisomer Analog (CAS 220462-27-1, MW 256.18)

The target compound (CAS 955963-65-2) carries the benzoic acid substituent at the meta (3-) position of the N1-phenyl ring, whereas the commercially available 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid (CAS 220462-27-1) places it at the para (4-) position. This regioisomeric difference produces a molecular weight differential of 76.1 Da (332.28 vs. 256.18 g/mol) and directs the carboxylic acid hydrogen-bond donor/acceptor along divergent trajectories in three-dimensional space. In structure-based drug design, the meta vs. para carboxylate geometry alters the distance and angle of key salt-bridge or hydrogen-bond interactions with basic residues (e.g., arginine, lysine) in target protein binding sites, a factor that cannot be compensated by simple concentration adjustment . Additionally, the target compound contains a full 3-trifluoromethylphenyl ring at pyrazole C4, whereas CAS 220462-27-1 carries only a trifluoromethyl group directly on the pyrazole ring—a fundamentally different pharmacophore topology [1].

Regioisomerism Molecular recognition Carboxylic acid vector

Multi-Target Screening Fingerprint: Quantitative Activity Profile Across RGS4, μ-Opioid, ADAM17, and Muscarinic M1 Targets Defines a Unique Polypharmacology Signature

The target compound has been experimentally profiled in a multi-center, cell-based screening cascade and generated a quantitative bioactivity signature across at least seven distinct protein targets. At the regulator of G-protein signaling 4 (RGS4) isoform 2, the compound produced a mean B-Score of approximately −7.58 (range: −7.61 to −7.53 across 20 replicates), indicating modest but reproducible inhibitory activity . At the μ-type opioid receptor (MOR-1), activation was measured at 9.3 μM with a mean response value of 4.40 (20 replicates) . At ADAM17 (TACE), inhibition at 6.95 μM gave a mean value of 1.23 . At the muscarinic acetylcholine receptor M1, activation at 3 μM produced a mean value of −1.07 . Additional targets with recorded activity include sialate O-acetylesterase (inhibition at 9.66 μM, mean 6.91) and caspase-3 (activation at 8.5 μM, mean 10.53) . This multi-target engagement profile serves as a de facto fingerprint; any substituted analog would require equivalent panel-wide testing to confirm or refute profile similarity. In contrast, simpler pyrazole-benzoic acids lacking the 3-trifluoromethylphenyl group (e.g., 3-(1H-pyrazol-1-yl)benzoic acid, MW 188.18) have not been reported with comparable multi-target screening data .

Polypharmacology Screening fingerprint GPCR profiling

HepG2 Cytotoxicity Counter-Screen: Low Cytotoxicity Profile at Biologically Relevant Concentrations Supports Suitability as a Tool Compound

In a HepG2 cytotoxicity counter-screen performed alongside target activity assays, the compound demonstrated low cytotoxicity across multiple measurement sets. At 20 μM, the %Activity corrected values ranged from −3.3 to +6.8 (mean approximately +1.0), with values close to zero indicating minimal perturbation of HepG2 cell viability . At 25 μM, %Activity values ranged from −1.68 to +6.8 (mean ~+2.5), and at 10 μM, corrected %Activity values spanned −5.10 to +6.80 across multiple batch measurements . This low-cytotoxicity profile contrasts with screening hits that exhibit significant HepG2 toxicity at similar concentrations (commonly showing %Activity shifts exceeding ±20%), and supports the compound's utility as a tool molecule where target engagement can be studied without confounding cytotoxicity . However, no direct head-to-head cytotoxicity comparison with the regioisomer CAS 220462-27-1 has been reported in the same assay system.

Cytotoxicity HepG2 Counter-screen Safety profiling

Trifluoromethyl-Phenyl Pharmacophore Contribution: Enhanced Lipophilicity and Aromatic Surface Differentiates Target Compound from Non-CF₃ Pyrazole-Benzoic Acid Scaffolds

The 3-trifluoromethylphenyl substituent at pyrazole C4 distinguishes the target compound from simpler pyrazole-benzoic acid scaffolds that lack this group. In the broader class of trifluoromethyl phenyl pyrazole derivatives, the CF₃-phenyl motif has been shown to be a critical determinant of antibacterial potency: in a 2021 structure-activity relationship study of related 1,3-bis-benzoic acid and trifluoromethyl phenyl pyrazoles, compounds bearing the trifluoromethyl phenyl group demonstrated minimum inhibitory concentrations (MICs) as low as 0.25–1 μg/mL against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA), whereas des-CF₃ or des-phenyl analogs were substantially less active or inactive [1]. The trifluoromethyl group contributes an estimated cLogP increase of approximately +1.0 to +1.5 units (based on fragment-based calculations for aromatic CF₃ substitution), enhancing membrane permeability; the additional phenyl ring provides approximately +20–25 Ų of hydrophobic surface area for π-stacking interactions [2]. The target compound bears this exact pharmacophore motif and serves as the direct synthetic precursor to the potent anti-Gram-positive derivatives reported in the EJMC 2021 study [1].

Lipophilicity Trifluoromethyl Pharmacophore SAR

Orthogonal Synthetic Utility: Free Carboxylic Acid Handle Enables Amide Coupling Diversification Not Available with Ester or Nitrile Analogs

The target compound's free meta-benzoic acid functionality provides a direct synthetic handle for amide bond formation, esterification, or hydrazide generation without requiring deprotection steps. This contrasts with common commercial analogs that present the carboxylate as a methyl/ethyl ester or nitrile, which necessitate saponification or hydrolysis prior to diversification—introducing additional synthetic steps, yield losses, and potential for racemization or decomposition [1]. The certified purity of 98% (HPLC) from commercial suppliers such as Leyan (Cat. 1633229) and Chemscene enables direct use in parallel synthesis and library production without pre-purification. The compound is also the direct precursor scaffold for the 4-(anilinomethyl) derivatives reported in EJMC 2021, wherein the free acid was coupled to aniline-bearing fragments via standard HATU/DIPEA amide coupling protocols [1]. Analogs where the acid is replaced by an ester or where the acid is at the para position require additional synthetic manipulation, reducing throughput in medicinal chemistry campaigns.

Synthetic handle Amide coupling Diversification Building block

Documented Precursor Role in a Validated Antibacterial Series: Target Compound Is the Core Scaffold for Derivatives with MICs as Low as 0.25 μg/mL Against Drug-Resistant Gram-Positive Pathogens

The target compound is structurally identified as the core pyrazole-benzoic acid scaffold from which a series of 4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives were synthesized and evaluated for antibacterial activity by Hansa et al. (EJMC 2021) [1]. These derivatives, carrying the identical 3-[4-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic acid core, demonstrated potent growth inhibition of Gram-positive bacteria with MIC values as low as 0.25 μg/mL against planktonic Staphylococcus aureus and MRSA strains [1][2]. Two lead compounds (designated 59 and 74) further showed bactericidal effects in time-kill assays, moderate biofilm inhibition and destruction, bactericidal activity against stationary-phase persister cells, and a very low propensity for resistance development in multistep resistance assays against S. aureus and Enterococcus faecalis [1]. In vivo mouse tolerability studies at doses up to 50 mg/kg showed no harmful effects across 14 blood plasma organ toxicity markers [1]. Importantly, the target compound (as the unsubstituted acid) represents the minimal scaffold retaining the full trifluoromethyl phenyl pyrazole pharmacophore; any analog that alters the core substitution pattern would deviate from this validated scaffold and forfeit the established SAR trajectory [1].

Antibacterial MRSA Drug-resistant Precursor scaffold

Best Research and Industrial Application Scenarios for 3-[4-[3-(Trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid (CAS 955963-65-2)


Medicinal Chemistry: Core Scaffold for Anti-Gram-Positive Antibacterial Lead Optimization

The compound serves as the validated core scaffold for generating potent anti-Gram-positive agents targeting drug-resistant pathogens including MRSA, VISA, and VRSA. As demonstrated by Hansa et al. (EJMC 2021), derivatization at the benzoic acid position via amide coupling with anilinomethyl fragments yields compounds with MIC values as low as 0.25 μg/mL against S. aureus, bactericidal activity in time-kill assays, biofilm inhibition and destruction capability, and activity against stationary-phase persister cells—a notoriously difficult-to-treat bacterial subpopulation [1]. The free carboxylic acid handle enables direct diversification without deprotection, and the documented low in vivo toxicity at 50 mg/kg in mouse models provides a favorable starting point for lead optimization [1]. This scenario is directly supported by the precursor role evidence (Evidence Item 6) and the synthetic utility evidence (Evidence Item 5) in Section 3.

Chemical Biology: Polypharmacology Probe for GPCR and Metalloprotease Target Deconvolution

The compound's experimentally validated multi-target screening profile—covering RGS4 (B-Score −7.58), μ-opioid receptor (activation at 9.3 μM), ADAM17/TACE (inhibition at 6.95 μM), and muscarinic M1 (activation at 3 μM)—positions it as a polypharmacology probe for studying crosstalk between G-protein signaling regulation, opioid receptor modulation, and metalloprotease activity . The low HepG2 cytotoxicity at screening concentrations (Evidence Item 3) reduces confounding effects from cell death, making the compound suitable for phenotypic screening and target identification campaigns where multi-target engagement is deliberately explored rather than avoided. Investigators studying RGS4-mediated negative regulation of GPCR signaling or ADAM17/TACE-dependent TNF-α shedding may use this compound as a starting tool molecule, with the multi-target profile serving as a reference for selectivity optimization .

Process Chemistry and Library Synthesis: Ready-to-Couple Building Block for Parallel Medicinal Chemistry

With 98% certified purity from commercial suppliers and a free carboxylic acid functional group, the compound is optimized for direct integration into parallel synthesis workflows without pre-activation or deprotection . Standard amide coupling protocols (e.g., HATU/DIPEA in DMF, as validated in the EJMC 2021 study) enable rapid generation of diverse amide libraries for high-throughput SAR exploration [1]. The 3-trifluoromethylphenyl pharmacophore is pre-installed, eliminating the need for late-stage Suzuki coupling or trifluoromethylation steps that often introduce palladium impurities and reduce overall yield. Procurement from established suppliers with documented storage conditions (sealed, dry, 2–8°C) ensures batch-to-batch consistency for long-term library production campaigns .

Computational Chemistry and CADD: Scaffold for Docking and Pharmacophore Modeling of CF₃-Aromatic Interactions

The well-defined three-dimensional architecture of the compound—featuring a biaryl pyrazole core, a meta-carboxylic acid hydrogen-bond donor/acceptor, and the electron-withdrawing 3-trifluoromethylphenyl group—makes it an ideal test case for computational studies of CF₃-π interactions, halogen bonding surrogates, and hydrophobic packing in protein-ligand complexes. The multi-target screening data (Evidence Item 2) provides experimental binding signatures against GPCRs, a metalloprotease, and a caspase that can be used to validate docking scores and molecular dynamics predictions across diverse binding site architectures . The availability of the compound in high purity facilitates co-crystallization attempts and biophysical validation (SPR, ITC) of computational binding hypotheses, closing the design-make-test cycle in structure-based drug design workflows.

Quote Request

Request a Quote for 3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.